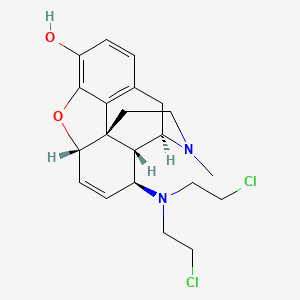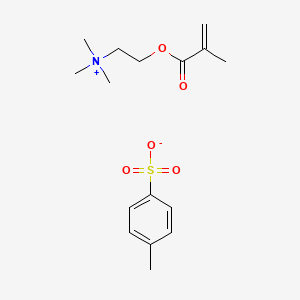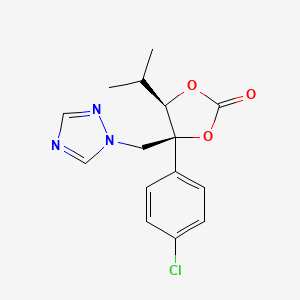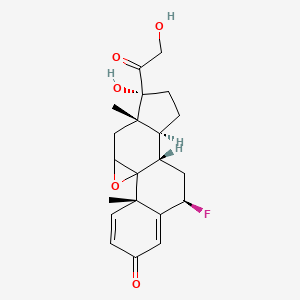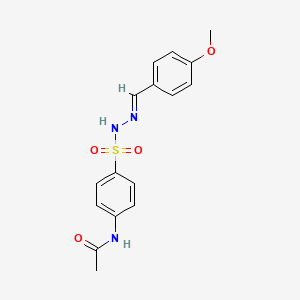
1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-1,3-dioxolan-4-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-1,3-dioxolan-4-yl)methyl)- is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-1,3-dioxolan-4-yl)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the dichlorophenyl and fluorophenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve high throughput and consistent quality.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-1,3-dioxolan-4-yl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form new derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-1,3-dioxolan-4-yl)methyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can be complex and are often studied using advanced biochemical and molecular biology techniques.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: The parent compound with a simpler structure.
Fluconazole: A triazole antifungal agent with a similar triazole ring.
Itraconazole: Another antifungal agent with structural similarities.
Uniqueness
1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-1,3-dioxolan-4-yl)methyl)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other triazoles.
Conclusion
1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-1,3-dioxolan-4-yl)methyl)- is a compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable subject for further research and development.
Properties
CAS No. |
107659-86-9 |
|---|---|
Molecular Formula |
C18H14Cl2FN3O2 |
Molecular Weight |
394.2 g/mol |
IUPAC Name |
1-[[(4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-1,3-dioxolan-4-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H14Cl2FN3O2/c19-13-3-6-15(16(20)7-13)18(8-24-10-22-9-23-24)17(25-11-26-18)12-1-4-14(21)5-2-12/h1-7,9-10,17H,8,11H2/t17-,18-/m1/s1 |
InChI Key |
IYNBKLYQSXFWSV-QZTJIDSGSA-N |
Isomeric SMILES |
C1O[C@@H]([C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F |
Canonical SMILES |
C1OC(C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


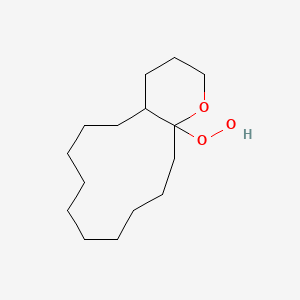
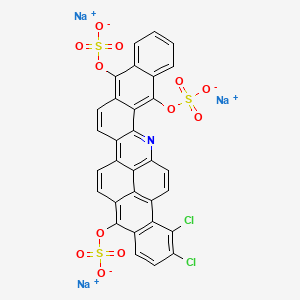
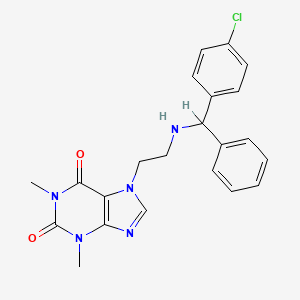
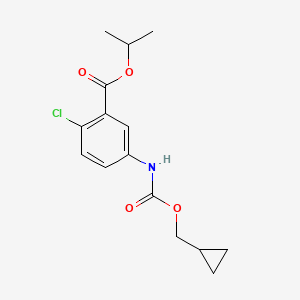
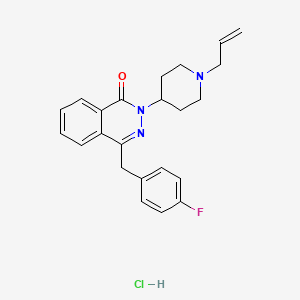
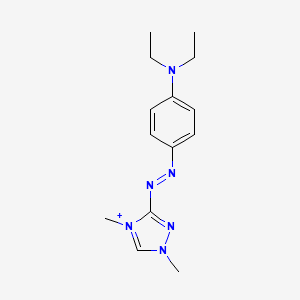
![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)
